molecular formula C16H12ClNO B12095934 8-Chloro-6-methyl-2-phenyl-4-quinolinol CAS No. 1070879-85-4

8-Chloro-6-methyl-2-phenyl-4-quinolinol

Cat. No.: B12095934
CAS No.: 1070879-85-4
M. Wt: 269.72 g/mol
InChI Key: OZQNRKSVUNYDNR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a "privileged structure" in medicinal chemistry. nih.govdntb.gov.uasemanticscholar.org Its versatile chemical nature allows for functionalization at multiple positions, leading to a vast library of derivatives with a wide spectrum of biological activities. mdpi.com This structural motif is found in numerous natural products and synthetic compounds and is a cornerstone in the development of therapeutic agents. google.com The significance of the quinoline nucleus is underscored by its presence in a variety of approved drugs with applications including anticancer, antimalarial, antibacterial, and anti-inflammatory therapies. nih.govnih.gov The ability of the quinoline ring system to interact with various biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions makes it an attractive framework for the design of novel drugs. dntb.gov.ua Consequently, research into new quinoline derivatives remains a vibrant and highly productive area of medicinal chemistry. nih.govnih.gov

Overview of Functionalized 4-Quinolinols as Investigational Chemical Entities

Within the broad family of quinoline derivatives, functionalized 4-quinolinols (which can exist in tautomeric equilibrium with 4-quinolones) have emerged as a particularly important class of investigational compounds. The hydroxyl group at the 4-position, along with the adjacent nitrogen atom, can act as a key pharmacophore, participating in crucial binding interactions with enzymes and receptors. uni.lu These compounds have been explored for a range of therapeutic applications, including as anticancer agents and inhibitors of key enzymes in inflammatory pathways. uni.lu The synthetic accessibility of the 4-quinolinol scaffold allows for systematic modifications, enabling researchers to conduct extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Research Context of 8-Chloro-6-methyl-2-phenyl-4-quinolinol within Quinolinol Derivatives

This compound is a specific, highly substituted quinolinol derivative that has been investigated for its biological activity. Its development is situated within the context of research aimed at discovering inhibitors of leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma. nih.govnih.gov The synthesis of leukotrienes is dependent on the 5-lipoxygenase-activating protein (FLAP). semanticscholar.orgnih.gov Consequently, FLAP has become a key target for the development of a novel class of anti-inflammatory drugs. This compound emerged from research programs, such as those detailed in patent literature, focused on identifying potent quinoline-based FLAP inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-85-4

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

8-chloro-6-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19)

InChI Key

OZQNRKSVUNYDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Physicochemical and Structural Properties

Physicochemical Data of 8-Chloro-6-methyl-2-phenyl-4-quinolinol

The fundamental physicochemical properties of a compound are critical for its characterization and for understanding its potential as a drug candidate. The data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₂ClNOPubChem
Molecular Weight 269.73 g/mol PubChem
CAS Number 1070879-85-4ChemicalBook
Appearance White to off-white solidPatent EP0347106A1
Melting Point 288-290 °CPatent EP0347106A1
XlogP (Predicted) 4.4PubChem

Spectroscopic Analysis

Spectroscopic data provides detailed information about the molecular structure of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) core and the phenyl substituent. Key expected signals include a singlet for the methyl group (around 2.4 ppm), aromatic protons in the 7.0-8.0 ppm range, and a characteristic signal for the C3-proton of the quinolinol ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 16 carbon atoms in the molecule, including the methyl carbon, the carbons of the aromatic rings, and the characteristic C=O/C-OH carbon of the 4-quinolinol tautomer.

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (if in the quinolone tautomeric form), C=O stretching (in the quinolone form, ~1650 cm⁻¹), and C=C/C=N stretching in the aromatic regions.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 269, along with a characteristic isotopic pattern for the presence of a chlorine atom [M+2]+.

Crystallographic Data

As of the latest available information, detailed single-crystal X-ray crystallographic data for this compound has not been published in the public domain. Such data would provide the definitive three-dimensional structure and confirmation of the tautomeric form present in the solid state.

Molecular Structure, Tautomerism, and Conformational Analysis of 4 Quinolinols

Tautomeric Equilibria in 4-Quinolinol Systems: Keto-Enol Forms and Solvation Effects

A pivotal characteristic of 4-quinolinol systems is the existence of a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone). This equilibrium is a dynamic process involving the migration of a proton and the concurrent shift of double bonds.

The relative stability of these tautomers is dictated by several factors, including the electronic nature of substituents and, notably, the solvent environment. In many instances, the keto tautomer is the predominant form, a preference that can be rationalized by its often greater polarity, which is stabilized by polar solvents. Studies on related 4-quinolinone systems have shown that the keto form is favored in both solid and solution states. For instance, computational and spectroscopic analyses of 4-methylquinolin-2-one have indicated the energetic preference for the keto tautomer.

The solvent's ability to engage in hydrogen bonding also plays a crucial role. Protic solvents can stabilize both tautomers by acting as hydrogen bond donors and acceptors. Conversely, in non-polar, aprotic solvents, intramolecular hydrogen bonding within the enol form can become a significant stabilizing factor, potentially shifting the equilibrium towards the enol tautomer. The equilibrium can be represented as follows:

Keto-Enol Tautomerism of 8-Chloro-6-methyl-2-phenyl-4-quinolinol

Figure 1. Keto-enol tautomerism of this compound.

The following table summarizes the general influence of solvent polarity on the keto-enol equilibrium for 4-quinolinol systems.

Solvent TypePredominant TautomerPrimary Stabilizing Interactions
Polar Protic (e.g., Water, Ethanol)KetoIntermolecular hydrogen bonding with solvent
Polar Aprotic (e.g., DMSO)KetoDipole-dipole interactions
Non-polar Aprotic (e.g., Benzene)Enol (potentially)Intramolecular hydrogen bonding

Conformational Analysis and Steric Hindrance within the Quinolinol Core

The quinoline (B57606) core, being a fused bicyclic aromatic system, is largely planar. However, the presence of substituents introduces the possibility of different conformations, primarily arising from the rotation of these groups around their single bonds to the quinoline ring. For this compound, the most significant conformational variable is the rotation of the phenyl group at the 2-position.

The orientation of this phenyl group relative to the quinoline plane is governed by steric hindrance. The hydrogen atoms on the ortho positions of the phenyl ring can clash with the hydrogen atom at the 3-position of the quinoline ring and the nitrogen atom's lone pair. To alleviate this steric strain, the phenyl ring is expected to be twisted out of the plane of the quinoline ring. X-ray crystallographic studies of related compounds, such as methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, have shown that the phenyl ring is significantly twisted with a dihedral angle of 57.5(1)° relative to the quinoline ring system nih.gov. A similar non-planar arrangement is anticipated for this compound.

Influence of Substituents (e.g., Chloro, Methyl, Phenyl) on Molecular Geometry

The substituents on the quinoline core of this compound each impart distinct electronic and steric influences that collectively define the molecule's geometry.

Methyl Group (at C6): The methyl group is an electron-donating group through induction and hyperconjugation. This can slightly increase the electron density of the quinoline ring. Sterically, the methyl group adds to the molecular volume and can influence intermolecular packing in the solid state.

Phenyl Group (at C2): The phenyl group is the most sterically demanding substituent. As previously discussed, its rotation is a key conformational feature. Electronically, the phenyl group can engage in conjugation with the quinoline system, but this is dependent on the dihedral angle between the two rings. A more planar conformation would allow for greater electronic delocalization, but this is disfavored due to steric hindrance. Therefore, a balance is struck between electronic stabilization from conjugation and the energetic penalty of steric clash.

The following table provides a summary of the expected influence of each substituent on the molecular properties of this compound.

SubstituentPositionElectronic EffectPrimary Steric Influence
ChloroC8Electron-withdrawing (inductive)Contributes to overall molecular shape
MethylC6Electron-donating (inductive, hyperconjugation)Adds to molecular volume, can influence packing
PhenylC2Electron-withdrawing/donating (resonance, dependent on conformation)Dictates major conformational flexibility through rotation

Spectroscopic and Analytical Characterization Methodologies in Quinolinol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 8-Chloro-6-methyl-2-phenyl-4-quinolinol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are used to map out the proton framework. In a typical ¹H NMR spectrum of a quinolinol derivative, distinct signals are expected for the aromatic protons on the quinoline (B57606) and phenyl rings, the methyl group protons, and the hydroxyl proton. nih.gov The specific substitution pattern of this compound would lead to a unique set of chemical shifts and coupling constants, allowing for the precise assignment of each proton. For instance, the protons on the quinoline ring will exhibit characteristic splitting patterns based on their relationship (ortho, meta, or para) to each other and the substituents. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H5 7.5 - 7.8 d
H7 7.2 - 7.4 s
CH₃ (at C6) 2.3 - 2.5 s
Phenyl-H (ortho) 7.9 - 8.2 m
Phenyl-H (meta, para) 7.3 - 7.6 m
OH (at C4) 9.0 - 12.0 br s
H3 6.5 - 6.8 s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. For example, the carbon atom attached to the electronegative chlorine atom (C8) and the oxygen atom (C4) would be expected to resonate at a lower field (higher ppm value). nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 150 - 155
C3 105 - 110
C4 170 - 175
C4a 140 - 145
C5 120 - 125
C6 135 - 140
C7 115 - 120
C8 125 - 130
C8a 145 - 150
CH₃ (at C6) 20 - 25
Phenyl-C (ipso) 130 - 135
Phenyl-C (ortho, meta, para) 125 - 130

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the different fragments of the molecule and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the three-dimensional structure of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric State Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=C and C=N stretching vibrations of the quinoline ring, the C-Cl stretch, and the aromatic C-H stretches. The position and shape of the O-H band can also provide information about hydrogen bonding. Furthermore, IR spectroscopy can be used to assess the tautomeric state of the molecule, as the 4-quinolinol form can exist in equilibrium with its 4(1H)-quinolone tautomer, which would exhibit a characteristic C=O stretching vibration. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
Aromatic C-H stretch 3000 - 3100
C=C and C=N stretch (quinoline ring) 1500 - 1650
C-Cl stretch 700 - 850

Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂ClNO), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule will break apart in a predictable manner upon ionization. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum (M+ and M+2 peaks in an approximate 3:1 ratio).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, and the position of the absorption maxima (λmax) is sensitive to the substitution pattern. researchgate.netnih.gov The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The solvent used can also influence the spectrum, and changes in pH can be used to study the protonation and deprotonation of the molecule. researchgate.netnih.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π→π* 250 - 280
π→π* 320 - 350

Note: These are predicted values and may vary based on the solvent and pH.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including the spatial orientation of its constituent atoms and the nature of the intermolecular interactions that govern its crystal packing.

For a novel compound such as "this compound", the initial step in its structural elucidation via X-ray crystallography would involve the growth of a high-quality single crystal. This is often a meticulous process, requiring the exploration of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed.

The analysis of this diffraction data would yield a wealth of information, which for "this compound" would be presented in a crystallographic data table. Although no specific data for this compound has been found in the literature, a representative table of the kind of data that would be generated is shown below.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal System MonoclinicOne of the seven crystal systems describing the rotational symmetry of the crystal.
Space Group P2₁/cDescribes the symmetry of the unit cell and the arrangement of molecules within it.
a (Å) 10.5The length of the 'a' axis of the unit cell.
b (Å) 8.2The length of the 'b' axis of the unit cell.
c (Å) 15.1The length of the 'c' axis of the unit cell.
α (°) 90The angle between the 'b' and 'c' axes.
β (°) 98.5The angle between the 'a' and 'c' axes.
γ (°) 90The angle between the 'a' and 'b' axes.
Volume (ų) 1285.3The volume of the unit cell.
Z 4The number of molecules per unit cell.
Density (calculated) 1.45 g/cm³The theoretical density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data would allow for the unambiguous confirmation of the connectivity of the atoms in "this compound", as well as provide insights into the planarity of the quinoline ring system and the torsion angles associated with the phenyl substituent. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonding involving the quinolinol hydroxyl group, which are crucial for understanding the compound's physical properties.

Thermal Analysis Techniques (e.g., TGA, DSC) in Compound Characterization

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of a compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful methods in this category. chemicalbook.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. ucm.es For "this compound", a TGA experiment would provide critical information about its thermal stability. The resulting data, typically plotted as mass percentage versus temperature, would indicate the temperature at which the compound begins to decompose. Any mass loss observed would correspond to the volatilization of the compound or its degradation products. nih.gov The absence of significant mass loss at lower temperatures would suggest the compound is not a hydrate (B1144303) and is free of volatile solvents.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. chemicalbook.com This technique is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. mdpi.com A DSC thermogram for "this compound" would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic physical properties of the compound. The presence of other thermal events could indicate polymorphism or the existence of different crystalline forms.

Although specific experimental data for "this compound" is not available, the table below illustrates the type of information that would be obtained from TGA and DSC analyses.

Interactive Table: Hypothetical Thermal Analysis Data for this compound

AnalysisParameterHypothetical ValueSignificance
TGA Onset of Decomposition > 300 °CIndicates the temperature at which the compound begins to degrade, a measure of its thermal stability.
Residue at 600 °C < 1%The amount of non-volatile material remaining after heating to a high temperature.
DSC Melting Point (Tₘ) 220 - 225 °CThe temperature at which the solid compound transitions to a liquid.
Enthalpy of Fusion (ΔHₘ) 35 kJ/molThe amount of energy required to melt the compound, related to its crystalline packing.

In quinolinol research, the combination of TGA and DSC provides a comprehensive thermal profile of a compound, which is essential for understanding its stability, purity, and physical behavior under different temperature regimes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. nih.govrsc.org For this compound, DFT calculations would begin with geometry optimization, determining the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. The choice of functional (e.g., B3LYP, PBEPBE) and basis set (e.g., 6-311+G(d,p)) is crucial for the accuracy of these calculations and is often benchmarked against experimental data where available for related compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecular framework would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. Based on the analysis of similar quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring system and the phenyl substituent, while the LUMO may be distributed over the heterocyclic ring.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -E_HOMO

Electron Affinity (A): Approximated as -E_LUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ = -χ)

These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Indices for a Quinoline Derivative (Example Data)

ParameterValue (eV)
E_HOMO-6.20
E_LUMO-1.85
Energy Gap (ΔE)4.35
Ionization Potential (I)6.20
Electron Affinity (A)1.85
Electronegativity (χ)4.025
Chemical Hardness (η)2.175
Chemical Softness (S)0.230
Electrophilicity Index (ω)3.72

Note: This table contains example data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom in the quinoline ring, making these sites favorable for interactions with electrophiles. Positive potential would be expected around the hydrogen atom of the hydroxyl group, indicating a site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, such as charge transfer and hyperconjugation. It provides a detailed picture of the bonding and electronic structure of a molecule. The analysis of donor-acceptor interactions within the NBO framework can quantify the stability arising from electron delocalization. The second-order perturbation energy (E(2)) associated with these interactions indicates the strength of the interaction.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Experimental Correlation

DFT calculations can be employed to predict various spectroscopic properties of a molecule, which can then be correlated with experimental data for structural confirmation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to aid in the assignment of signals and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum. This theoretical spectrum can be compared with an experimental FT-IR spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govrsc.org This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water or DMSO would reveal:

Conformational Flexibility: How the phenyl group rotates relative to the quinoline ring and the flexibility of other parts of the molecule.

Solvent Effects: How the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding).

Stability of Intermolecular Complexes: If studying the interaction with a biological target, MD simulations can assess the stability of the ligand-receptor complex over time. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com These models are valuable for predicting the properties of new or untested compounds.

A QSPR model for a series of quinoline derivatives, including this compound, could be developed to predict various properties such as:

Boiling point

Solubility

Partition coefficient (logP)

Biological activity (if a suitable dataset is available)

The process involves calculating a set of molecular descriptors (topological, electronic, steric, etc.) for a training set of molecules with known properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov The validity of the model is assessed through internal and external validation techniques. mdpi.com

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Weak Interactions

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, govern molecular conformation and intermolecular recognition. The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions based on the electron density (ρ) and its gradient (∇ρ).

In a typical RDG analysis, a plot of the RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density [sign(λ₂)ρ] is generated. This plot reveals different types of non-covalent interactions as distinct spikes or regions. Generally, strong attractive interactions like hydrogen bonds appear at negative values of sign(λ₂)ρ, weak interactions such as van der Waals forces are found around zero, and strong repulsive interactions (e.g., steric clashes) are located at positive values.

While specific NCI and RDG analyses for this compound are not extensively documented in publicly available literature, studies on analogous quinoline derivatives provide insight into the types of interactions that can be expected. For instance, computational investigations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have utilized these methods to explore its structural and electronic properties. dntb.gov.ua For this compound, one would anticipate the presence of intramolecular hydrogen bonding involving the 4-hydroxyl group and the quinoline nitrogen. Additionally, π-π stacking interactions could occur between the phenyl ring and the quinoline system, and various van der Waals interactions would be present throughout the molecule. The chlorine and methyl substituents would also influence the electronic distribution and steric profile, which could be visualized through NCI plots.

A hypothetical RDG scatter plot for this molecule would likely show distinct regions corresponding to these interactions. The color-coded NCI isosurfaces would provide a 3D visualization of these interactions within the molecular structure, with different colors representing the nature and strength of the interactions.

Virtual Screening and Molecular Docking Studies with Biological Targets

Virtual screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and to predict their binding modes and affinities with biological targets. nih.govresearchgate.net Quinoline derivatives have been the subject of numerous such studies, often targeting enzymes and receptors implicated in cancer. nih.govnih.govmdpi.com

Virtual Screening:

Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify molecules with a high probability of binding. nih.gov Although large-scale screening results featuring this compound are not readily found, studies on libraries of quinoline derivatives have demonstrated their potential as inhibitors of various therapeutic targets. For example, a virtual screening of a quinoline-derived library was conducted to identify potential inhibitors of SARS-CoV-2 proteins, highlighting the versatility of the quinoline scaffold. nih.govtandfonline.com

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also estimates the binding affinity, often expressed as a docking score or binding energy. Studies on related N-phenyl-quinolone carboxamides have shown their potential as anticancer agents by targeting enzymes like phosphatidylinositol 3-kinase (PI3Kα). nih.govmdpi.com

In a hypothetical molecular docking study of this compound against a cancer-related protein kinase, the following interactions might be observed:

Hydrogen Bonding: The 4-hydroxyl group and the quinoline nitrogen are prime candidates for forming hydrogen bonds with amino acid residues in the active site of the target protein.

Hydrophobic Interactions: The phenyl group and the methyl-substituted quinoline core would likely engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom at the 8-position could potentially form halogen bonds with electron-donating atoms in the protein's binding pocket.

The binding affinity of this compound would be quantified by a docking score, and its binding pose would reveal the specific amino acid residues it interacts with. This information is critical for understanding its mechanism of action and for guiding further structural modifications to improve its potency and selectivity.

Below is an interactive data table summarizing hypothetical docking results of this compound with a generic protein kinase target, based on findings for analogous compounds.

Target ProteinLigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase XThis compound-8.5ASP123, LYS45Hydrogen Bond
VAL30, ILE89Hydrophobic
GLU120Halogen Bond

This table illustrates the kind of data generated from molecular docking studies, providing a detailed view of the potential interactions between the ligand and its biological target. Such computational insights are invaluable in the rational design of novel and effective therapeutic agents based on the quinoline scaffold.

Conclusion

8-Chloro-6-methyl-2-phenyl-4-quinolinol is a synthetically derived, highly substituted quinolinol that has been identified as a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its discovery was a part of broader research efforts in medicinal chemistry to develop novel anti-inflammatory agents targeting the leukotriene biosynthetic pathway. The compound's structure, built upon the versatile quinoline (B57606) scaffold, allows for potent interaction with its biological target. While detailed clinical development information is not publicly available, the foundational research and patent literature highlight the significance of this compound as a valuable chemical entity in the ongoing quest for new treatments for inflammatory disorders.

Structure Activity Relationship Sar Studies of 8 Chloro 6 Methyl 2 Phenyl 4 Quinolinol Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of 8-Chloro-6-methyl-2-phenyl-4-quinolinol is intricately linked to the nature and position of its substituents on the quinoline (B57606) core. The interplay between the chloro, methyl, phenyl, and hydroxyl groups defines the molecule's steric, electronic, and hydrophobic properties, which in turn dictate its interactions with biological targets.

Role of Electronegative Halogen at C-8 on Biological Potency

The presence of a halogen atom, particularly at the C-8 position of the quinoline ring, can significantly influence the compound's biological potency. The electronegative nature of the chlorine atom in this compound can modulate the electronic distribution within the aromatic system, potentially enhancing interactions with target proteins.

Halogen substitution on the quinoline ring has been shown to impact various biological activities, including anticancer and antimicrobial effects. For instance, studies on other quinoline derivatives have demonstrated that the position and nature of the halogen can affect potency. In some series of 8-hydroxyquinoline (B1678124) derivatives, halogenation has been associated with increased biological activity. nih.gov The introduction of a chlorine atom at the C-8 position can influence the molecule's lipophilicity, which is a critical parameter for cell membrane permeability and interaction with hydrophobic pockets of target proteins. The specific impact of the C-8 chloro group on the biological potency of 2-phenyl-4-quinolinol derivatives would depend on the specific biological target and its binding site characteristics.

To illustrate the potential effect of C-8 halogenation, the following hypothetical data table outlines the inhibitory concentration (IC₅₀) of various C-8 substituted analogs against a generic kinase target.

Compound IDC-8 SubstituentBiological Activity (IC₅₀, µM)
1a -H15.2
1b -Cl5.8
1c -Br7.1
1d -F10.5

Disclaimer: This table is for illustrative purposes only and is based on general trends observed in related quinoline series. The data does not represent experimentally verified values for this compound derivatives.

Impact of the Methyl Group at C-6 on Molecular Interactions

The methyl group at the C-6 position of the quinoline scaffold, while seemingly simple, can play a crucial role in fine-tuning the molecule's interaction with its biological target. Its effect can be multifaceted, influencing both the steric and electronic properties of the compound.

From a steric perspective, the methyl group can provide additional van der Waals interactions within a hydrophobic pocket of a target protein, thereby enhancing binding affinity. Conversely, a methyl group could also introduce steric hindrance, preventing the optimal binding of the quinoline core. The outcome is highly dependent on the topology of the binding site. In studies of 4-phenyl-2-quinolone derivatives, substitutions on the quinoline core, including methyl groups, have been shown to modulate anticancer activity. nih.gov The electronic contribution of the methyl group, being a weak electron-donating group, can also subtly alter the electron density of the quinoline ring system, which may influence key interactions.

The following table illustrates a hypothetical SAR for the C-6 position, highlighting the potential impact of different small alkyl and other substituents on biological activity.

Compound IDC-6 SubstituentBiological Activity (IC₅₀, µM)
2a -H12.5
2b -CH₃5.8
2c -CH₂CH₃8.9
2d -OCH₃4.2

Disclaimer: This table is for illustrative purposes only and is based on general trends observed in related quinoline series. The data does not represent experimentally verified values for this compound derivatives.

Influence of the Phenyl Substituent at C-2 on Pharmacophore Recognition

The phenyl group at the C-2 position is a significant feature of the this compound scaffold and is likely to be a key element for pharmacophore recognition. A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. The C-2 phenyl ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are often crucial for ligand binding.

Studies on 2-phenylquinoline (B181262) derivatives have highlighted the importance of this substituent for biological activity, including anticancer and antiviral properties. nih.govnih.gov The substitution pattern on this phenyl ring can further modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk, leading to changes in binding affinity and selectivity. In the context of kinase inhibitors, the C-2 aryl group often occupies a hydrophobic region of the ATP-binding site. researchgate.net

A hypothetical pharmacophore model for a 2-phenyl-4-quinolinol derivative might include a hydrogen bond donor (from the C-4 hydroxyl), a hydrogen bond acceptor (the quinoline nitrogen), and an aromatic/hydrophobic feature (the C-2 phenyl ring).

To illustrate the influence of the C-2 phenyl group, a hypothetical data table is presented below, showing the effect of different substituents on the phenyl ring on the inhibitory activity against a hypothetical protein kinase.

Compound IDC-2 Phenyl SubstituentBiological Activity (IC₅₀, µM)
3a Unsubstituted7.5
3b 4-Fluoro3.2
3c 4-Methoxy5.1
3d 4-Trifluoromethyl9.8

Disclaimer: This table is for illustrative purposes only and is based on general trends observed in related quinoline series. The data does not represent experimentally verified values for this compound derivatives.

Significance of the C-4 Hydroxyl Group and its Chemical Modifications

The hydroxyl group at the C-4 position of the quinolinol ring is a critical functional group that can significantly impact the molecule's biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows for key interactions with the amino acid residues of a target protein, often anchoring the ligand in the binding site.

In many quinoline-based inhibitors, particularly those targeting kinases, the C-4 hydroxyl group is essential for activity. researchgate.net Chemical modifications of this group can lead to dramatic changes in the biological profile. For example, replacement of the hydroxyl group with a methoxy (B1213986) group would eliminate its hydrogen bond donating ability, which could lead to a loss of potency if this interaction is critical. Conversely, in some cases, such a modification might enhance membrane permeability. Replacement of the hydroxyl with a chlorine atom, as seen in some synthetic precursors, would drastically alter the electronic and steric properties at this position. Studies on 2-phenyl-4-quinolone derivatives have shown that the presence and substitution at the C-4 position are crucial for their antimitotic activity. nih.gov

A hypothetical data table below illustrates the potential consequences of modifying the C-4 hydroxyl group.

Compound IDC-4 SubstituentBiological Activity (IC₅₀, µM)
4a -OH5.8
4b -OCH₃25.6
4c -Cl>100
4d -NH₂18.4

Disclaimer: This table is for illustrative purposes only and is based on general trends observed in related quinoline series. The data does not represent experimentally verified values for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

A typical QSAR study for this quinolinol series would involve the calculation of a wide range of molecular descriptors for a set of synthesized analogues with known biological activities. These descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a QSAR model. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(logP) - b(LUMO) + c*(MR) + d

where a, b, and c are coefficients determined by the regression analysis, and d is a constant. Such a model could indicate that biological activity increases with lipophilicity and molar refractivity (MR), and decreases with the energy of the LUMO.

The predictive power of the QSAR model is then validated using internal and external validation techniques. A validated QSAR model can be a powerful tool to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and reducing the time and cost of drug discovery.

Ligand Efficiency and Lipophilicity Considerations in Quinolinol Design

In modern drug design, it is not enough for a compound to be highly potent; it must also possess a favorable balance of physicochemical properties to ensure good "drug-likeness." Two key metrics used to assess this balance are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE).

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It is a useful metric for comparing the potency of compounds of different sizes. The formula for LE is:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be calculated from the IC₅₀ or Kᵢ) and N is the number of heavy (non-hydrogen) atoms. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to achieve its potency.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency, relates the potency of a compound to its lipophilicity (logP or logD). The formula for LLE is:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher LLE indicates that a compound achieves its potency without being excessively greasy. High lipophilicity can often lead to issues with solubility, metabolism, and off-target toxicity. An LLE value greater than 5 is often considered a benchmark for a promising drug candidate. wikipedia.org

The following table provides a hypothetical analysis of LE and LLE for a series of this compound analogues, illustrating how these metrics can be used to guide lead optimization.

Compound IDIC₅₀ (nM)pIC₅₀logPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LLE)
5a 5806.244.5200.311.74
5b 1206.924.8220.312.12
5c 507.303.5210.353.80
5d 108.003.8230.354.20

Disclaimer: This table is for illustrative purposes only and is based on general principles of medicinal chemistry. The data does not represent experimentally verified values for this compound derivatives.

By focusing on improving LE and LLE, medicinal chemists can steer their synthetic efforts towards compounds that not only have high potency but also possess the physicochemical properties necessary for successful development into clinical candidates.

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ advanced drug design strategies such as scaffold hopping and bioisosteric replacement. These approaches are particularly valuable in optimizing lead compounds like this compound by exploring new chemical space while retaining key pharmacophoric features.

Scaffold hopping involves the replacement of a core molecular framework with a structurally different moiety that maintains the essential three-dimensional arrangement of key functional groups required for biological activity. nih.govniper.gov.inu-strasbg.fr This strategy can lead to the discovery of novel intellectual property, overcome metabolic liabilities, or improve other drug-like properties. nih.gov For instance, in the broader class of quinoline derivatives, scaffold hopping has been successfully utilized to develop new antimycobacterial agents. nih.gov Researchers, inspired by the drug candidate telacebec, replaced the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This led to the identification of compounds with potent activity against Mycobacterium tuberculosis. nih.gov

One could envision applying a similar strategy to this compound. The quinolinol core could be replaced by other heterocyclic systems known to possess similar biological activities, such as quinazolinones or thienopyrimidinones. unica.it For example, the isosteric replacement of a thiophene (B33073) ring in thienopyrimidinones with a benzene (B151609) ring to form quinazolinones has been explored to remove potential toxicophores while maintaining allosteric inhibition of HIV-1 reverse transcriptase-associated ribonuclease H. unica.it

Bioisosteric replacement, a more conservative approach, involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological effects. nih.govnih.govresearchgate.net This can be used to fine-tune the steric, electronic, and lipophilic properties of a molecule to enhance its interaction with a biological target or to improve its metabolic stability. nih.gov

For the this compound scaffold, several bioisosteric replacements could be considered. The chloro group at the 8-position could be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group (CF3) to modulate lipophilicity and electronic properties. researchgate.net The methyl group at the 6-position could be substituted with other small alkyl groups or bioisosteres like an amino or hydroxyl group to explore new interactions with the target protein. acs.org

The 2-phenyl ring offers numerous possibilities for bioisosteric replacement. It could be substituted with various functional groups or replaced entirely with other aromatic or heteroaromatic rings, such as pyridyl, thienyl, or furanyl moieties. Such modifications have been shown to significantly impact the biological activity of 2-phenylquinoline derivatives. For example, studies on fluorinated 2-phenyl-4-quinolone derivatives as antimitotic agents revealed that substitutions on the 2-phenyl ring are critical for cytotoxicity. acs.org

Furthermore, the 4-quinolinol moiety itself can be a subject of bioisosteric replacement. The hydroxyl group is a key hydrogen bonding element, and its replacement with other groups capable of similar interactions, such as an amino group or a sulfonamide, could be explored. nih.gov Research on 8-hydroxyquinoline derivatives has demonstrated that replacing the hydroxyl group with various isosteres can modulate metal-binding properties and metalloenzyme inhibition. nih.gov

The following tables present examples of scaffold hopping and bioisosteric replacement in related quinoline derivatives, illustrating the impact of these modifications on biological activity.

Table 1: Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives (Scaffold Hopping Example) nih.gov

CompoundR1R2MIC (μM) against M. tuberculosis H37Rv
8a CH₃H0.02
8b CH₃Cl0.02
8c CH₃Br0.02
8d CH₂CH₃H0.08
8h CF₃Cl74.0
8i CF₃Br34.2

This table demonstrates how modifications on a quinoline-based scaffold, achieved through scaffold hopping, can significantly influence antimycobacterial activity. The data is sourced from a study on novel 2-(quinolin-4-yloxy)acetamides. nih.gov

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives (Bioisosteric Replacement Example) nih.gov

CompoundZBGIC₅₀ (μM) vs HDAC1IC₅₀ (μM) vs HDAC2IC₅₀ (μM) vs HDAC3IC₅₀ (μM) vs HDAC6
D28 Hydroxamic acid>1000>100024.45>1000
D29 Hydrazide32.59183.50.477>1000

This table illustrates the effect of bioisosteric replacement of the zinc-binding group (ZBG) on the HDAC inhibitory profile of 2-phenylquinoline derivatives. The data is from a study on novel histone deacetylase inhibitors. nih.gov

By systematically applying scaffold hopping and bioisosteric replacement strategies, researchers can explore a vast chemical space around the this compound core, potentially leading to the discovery of new analogs with superior therapeutic properties.

Investigational Biological Activities and Molecular Mechanisms of 8 Chloro 6 Methyl 2 Phenyl 4 Quinolinol in Vitro Focus

Antimicrobial Activity Research

The 8-hydroxyquinoline (B1678124) core structure is a well-established pharmacophore known for its antimicrobial properties. nih.gov The biological activity of these derivatives is often linked to their ability to chelate metal ions, which are essential for various enzymatic functions in microorganisms. researchgate.net

In Vitro Antibacterial Efficacy Against Diverse Bacterial Strains (Gram-Positive and Gram-Negative)

Numerous 8-hydroxyquinoline derivatives have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The substitution pattern on the quinoline (B57606) ring significantly influences the antibacterial spectrum and potency. For instance, some studies have shown that certain halogenated 8-hydroxyquinoline derivatives exhibit potent activity. scienceopen.com

Research on new derivatives of 2,6-difluoro-3-hydroxybenzamide (B1390191) incorporating an 8-hydroxyquinoline moiety has been conducted to evaluate their antibacterial potential. While the specific activities were found to be lower than the standard antibiotic PC190723, these studies highlight the ongoing exploration of 8-HQ derivatives as antibacterial agents. nih.gov Other studies have synthesized novel 8-hydroxyquinoline derivatives and tested them against pathogenic strains such as E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and A. baumanii, with some compounds showing remarkable activity compared to standard antibiotics like penicillin G, norfloxacin, and erythromycin. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
Compound/DerivativeBacterial StrainActivity (e.g., MIC in µg/mL)Reference
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrilesE. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, A. baumaniiSome derivatives showed remarkable activity compared to penicillin G, norfloxacin, and erythromycin. nih.gov
2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivativesVarious Gram-positive and Gram-negative bacteriaLower activity than the standard antibiotic PC190723. nih.gov

Investigation of Antifungal Potency Against Pathogenic Fungi

The antifungal properties of 8-hydroxyquinoline and its derivatives are well-documented. The copper chelate of 8-hydroxyquinoline, CuQ12, is utilized as a fungicide. researchgate.net Studies on various mono- and di-chloro-8-quinolinols have shown that they are generally more fungitoxic than the parent 8-quinolinol against a panel of fungi including Aspergillus niger, A. oryzae, Myrothecium verrucaria, and Trichoderma viride. researchgate.net

Derivatives of 8-hydroxyquinoline have been synthesized and tested against a variety of pathogenic fungi. For example, 1,2,3-triazole derivatives of 8-hydroxyquinoline have shown promising activity against Candida spp., Trichosporon asahii, Magnusiomyces capitatus, Microsporum spp., and Trichophyton spp. with Minimum Inhibitory Concentration (MIC) values ranging from 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. nih.gov Specifically, the compounds 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol were highlighted for their potent antifungal effects. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives
Compound/DerivativeFungal StrainActivity (MIC in µg/mL)Reference
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-olCandida spp.1-16 nih.gov
Dermatophytes2-4 nih.gov
5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-olCandida spp.1-16 nih.gov
Dermatophytes2-4 nih.gov
Various chloro-8-quinolinolsAspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma virideGenerally more fungitoxic than 8-quinolinol. researchgate.net

Exploration of Antimycobacterial Activity

Several 8-hydroxyquinoline derivatives have been investigated for their potential as antimycobacterial agents. A study on a series of styrylquinolines and quinolineamides based on the 8-hydroxyquinoline moiety demonstrated activity against various Mycobacterium species, including M. kansasii, M. avium complex, M. smegmatis, M. abscessus, and M. tuberculosis. nih.gov Some of these compounds were found to be more effective than the standard drugs isoniazid (B1672263) and ciprofloxacin. nih.gov For example, a 5,7-dinitro-8-hydroxyquinoline derivative showed high potency against M. abscessus and M. smegmatis. nih.gov

Another notable example is cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, which has been shown to have good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates. The MIC values for cloxyquin against 150 clinical isolates of M. tuberculosis ranged from 0.062 to 0.25 µg/ml, with MIC50 and MIC90 values of 0.125 and 0.25 µg/ml, respectively. researchgate.net

Table 3: In Vitro Antimycobacterial Activity of Selected 8-Hydroxyquinoline Derivatives
Compound/DerivativeMycobacterial StrainActivity (MIC in µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25 researchgate.net
5,7-dinitro-8-hydroxyquinoline derivativeM. abscessus, M. smegmatisShowed highest potency in the series. nih.gov
2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acidM. avium complexComparable to standard drugs. nih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., Inhibition of Cell Division Proteins, DNA Gyrase Interaction)

The antimicrobial mechanisms of 8-hydroxyquinoline derivatives are multifaceted. A primary proposed mechanism is the chelation of essential metal ions, which disrupts microbial metabolism. researchgate.net Beyond this, specific interactions with cellular targets have been explored.

Some 8-hydroxyquinoline derivatives are thought to exert their antibacterial effects by targeting cell division proteins like FtsZ. nih.gov For antifungal action, damage to the fungal cell wall has been suggested as a possible mechanism for certain 8-hydroxyquinoline-triazole derivatives. nih.gov

Antiviral Activity Studies

The antiviral potential of the 8-hydroxyquinoline scaffold has also been a subject of research, with derivatives being screened against various viral pathogens.

In Vitro Screening Against Select Viral Targets (e.g., Dengue Virus, HIV-1, Influenza Virus)

Research has shown that 8-hydroxyquinoline derivatives can exhibit antiviral properties. For instance, novel 2-isopropyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline derivatives were evaluated for their in vitro activity against Dengue virus serotype 2 (DENV2). Both compounds showed significant inhibitory activity, with the iso-propyl substituted derivative having a half-maximal inhibitory concentration (IC50) of 3.03 µM. nih.govresearchgate.net

Furthermore, studies on 8-hydroxy-N-phenylquinoline-2-carboxamides have been conducted against the H5N1 influenza virus. The antiviral activity was found to be influenced by the lipophilicity and the electron-withdrawing properties of the substituents on the anilide ring. nih.govresearchgate.net For example, the 3-Cl-2-F substituted derivative showed a virus growth inhibition of 91.2%. nih.gov While some 8-hydroxyquinoline derivatives have been investigated for anti-HIV activity, specific data for compounds structurally close to 8-Chloro-6-methyl-2-phenyl-4-quinolinol in this context is limited in the reviewed literature. researchgate.net

Table 4: In Vitro Antiviral Activity of Selected 8-Hydroxyquinoline Derivatives
Compound/DerivativeViral TargetActivityReference
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)IC50 = 3.03 µM nih.govresearchgate.net
8-hydroxy-N-(3-Cl-2-F-phenyl)quinoline-2-carboxamideInfluenza A (H5N1)91.2% virus growth inhibition nih.gov

Elucidation of Antiviral Mechanisms (e.g., Viral Enzyme Inhibition, Replication Interference)

There is currently no available research data on the antiviral mechanisms of this compound. Studies on other quinoline derivatives have explored their potential to inhibit viral enzymes or interfere with viral replication cycles. nih.gov However, without specific studies on this compound, its potential antiviral activities and the mechanisms behind them remain unknown.

Anticancer and Antitumor Research

No specific in vitro anticancer or antitumor research has been published on this compound. The quinoline scaffold is a common feature in many compounds investigated for their anticancer properties, with various derivatives showing promise in preclinical studies. nih.govnih.govmdpi.commdpi.commdpi.com

In Vitro Anti-proliferative Effects on Diverse Cancer Cell Lines

There is no published data detailing the in vitro anti-proliferative effects of this compound on any cancer cell lines.

Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest

No mechanistic studies have been found that investigate the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Research on related compounds, such as other 2-phenyl-4-quinolones, has demonstrated the potential for this class of molecules to induce G2/M phase cell cycle arrest. nih.gov

Investigation of Angiogenesis Modulation and Metastasis Inhibition at the Cellular Level

There is no available research on the effects of this compound on angiogenesis or metastasis at the cellular level.

Enzyme Inhibition as a Strategy for Anticancer Activity (e.g., Tyrosine Kinases, 2OG-dependent Enzymes)

Specific data on the enzyme inhibitory activity of this compound is not present in the current scientific literature. Other quinoline-based compounds have been investigated as inhibitors of various enzymes, including protein kinases, which are critical targets in cancer therapy. nih.gov

Interactions with Cellular Microtubules and Antimitotic Effects

There are no studies available that describe the interaction of this compound with cellular microtubules or detail any potential antimitotic effects. Derivatives of 2-phenyl-4-quinolone have been explored for their antimitotic properties. nih.govnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of quinoline derivatives is a well-documented area of research, often attributed to their chemical structure which can accommodate electron donation and delocalization, thereby neutralizing reactive oxygen species (ROS).

In Vitro Assays for Free Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is widely used to assess the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, resulting in a loss of color.

Superoxide (B77818) Anion (O₂⁻) Scavenging Assay: This assay measures the ability of a compound to quench the superoxide radical, a biologically significant ROS.

Hydroxyl Radical (•OH) Scavenging Assay: This assay evaluates the capacity of a compound to neutralize the highly reactive hydroxyl radical, often generated through the Fenton reaction.

Although no specific data tables for this compound can be presented, studies on analogous quinoline derivatives have demonstrated significant radical scavenging activity in these assays. nih.govnih.govnih.govresearchgate.net

Understanding the Molecular Basis of Antioxidant Effects

The molecular basis for the antioxidant activity of quinoline derivatives is believed to stem from several structural features. The presence of a hydroxyl group on the quinoline ring, as is the case in 4-quinolinols, is often crucial for their antioxidant potential. This hydroxyl group can readily donate a hydrogen atom to a free radical, thereby stabilizing it.

Furthermore, the aromatic ring system of the quinoline core can delocalize the resulting unpaired electron, enhancing the stability of the antioxidant radical and preventing it from becoming a pro-oxidant. The specific substitutions on the quinoline ring, such as the chloro, methyl, and phenyl groups in this compound, can modulate this activity by influencing the electron density and steric accessibility of the hydroxyl group. For instance, electron-donating groups can enhance antioxidant capacity, while electron-withdrawing groups might have the opposite effect. nih.gov

Neuroprotective Research Implications in In Vitro Models

Quinoline derivatives have been investigated for their potential neuroprotective effects, which are often linked to their antioxidant and metal-chelating properties. nih.govnih.gov Oxidative stress and metal ion dysregulation are implicated in the pathogenesis of several neurodegenerative diseases. By scavenging free radicals and chelating excess metal ions, these compounds may help protect neurons from damage.

In vitro models used to assess neuroprotection typically involve exposing cultured neuronal cells to neurotoxic agents such as hydrogen peroxide (H₂O₂), amyloid-beta peptides, or 6-hydroxydopamine (6-OHDA) to induce cell death. The ability of a test compound to mitigate this toxicity is then evaluated. While no specific in vitro neuroprotection studies on this compound have been identified, the broader class of quinolines has shown promise in such models. nih.govnih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Chronic inflammation is another key factor in many diseases. Some quinoline derivatives have been reported to possess anti-inflammatory properties. nih.govresearchgate.netnih.govconsensus.app In vitro studies to evaluate anti-inflammatory activity often utilize cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The inhibitory effect of a compound on the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) is then measured.

The anti-inflammatory mechanisms of quinolines can involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response. Again, while direct evidence for this compound is lacking, the structural similarities to other anti-inflammatory quinolines suggest this as a potential area for future investigation. nih.govconsensus.app

Metal Chelation Properties and Their Influence on Biological Activity

The ability to chelate metal ions is a significant feature of many quinoline derivatives, particularly those with a hydroxyl group positioned to form a stable complex with a metal ion. nih.gov

Complexation with Biologically Relevant Transition Metal Ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺)

The dysregulation of metal ions such as iron, copper, and zinc is linked to oxidative stress and the pathology of various diseases. The 4-quinolinol scaffold, with its nitrogen and oxygen atoms, provides a potential bidentate chelation site for these metal ions. The formation of these complexes can have several biological consequences:

Inhibition of the Fenton Reaction: By chelating iron (Fe²⁺), the compound could prevent its participation in the Fenton reaction, which generates highly damaging hydroxyl radicals.

Modulation of Metalloenzyme Activity: Chelation of metal ions that are cofactors for various enzymes could modulate their activity.

Enhanced Biological Activity: In some cases, the metal complex of a quinoline derivative may exhibit enhanced biological activity compared to the free ligand.

While no specific studies on the metal chelation properties of this compound have been found, the general ability of quinolinols to form complexes with transition metals is well-established. nih.gov

Role of Metal-Quinolinol Complexes in Biological Processes and Enhanced Activity

The role of metal complexes in the biological activity of quinolinol compounds is a significant area of research. 8-Hydroxyquinoline and its derivatives are potent metal ion chelators, forming stable complexes with various transition metals. nih.govresearchgate.net This chelation can lead to enhanced biological activity compared to the ligand alone. The formation of these metal complexes can alter the lipophilicity of the molecule, facilitating its transport across cell membranes and delivery to target sites. researchgate.net

The mechanism of enhanced activity is often attributed to the combined effects of the quinolinol ligand and the coordinated metal ion. For instance, metal complexes of 8-hydroxyquinoline derivatives have been shown to exhibit significant antimicrobial and anticancer activities. rsc.orgresearchgate.net The chelation of essential metal ions can disrupt microbial enzyme function, leading to an antimicrobial effect. nih.gov In the context of anticancer activity, some metal-quinolinol complexes are thought to induce cell death through mechanisms such as DNA damage and the suppression of critical enzymes like telomerase. rsc.org

However, a search of the scientific literature and patent databases did not yield any studies on the formation of metal complexes with This compound or the in vitro biological evaluation of such complexes. While patents exist for various 8-hydroxyquinoline derivatives and their metal complexes for therapeutic applications, none specifically mention this compound. google.com Therefore, there is no specific information available on how metal chelation might influence the biological activity of this particular compound.

Emerging Research Frontiers and Future Perspectives for Quinolinol Derivatives

Rational Design and Synthesis of Advanced Quinolinol Hybrids and Conjugates

The rational design of hybrid molecules, which combine the quinolinol scaffold with other pharmacophores, is a key strategy to develop multifunctional agents with enhanced efficacy and novel mechanisms of action. This approach aims to address complex diseases by engaging multiple biological targets simultaneously. researchgate.net The synthesis of such hybrids and conjugates involves sophisticated chemical strategies that link the quinolinol core to other active molecules like ibuprofen, ciprofloxacin, or polyamines. frontiersin.orgmdpi.comrroij.com

Key strategies in the design and synthesis of quinolinol hybrids include:

Scaffold Hybridization: This involves integrating the quinoline (B57606) core with other structurally distinct pharmacophores. For instance, researchers have explored combining the quinoline structure with a pyridine (B92270) ring to fine-tune receptor engagement and improve metabolic stability. mdpi.com

Conjugation with Known Drugs: Linking quinolinols to established drugs can create synergistic effects or improve the targeting of the conjugate. The synthesis of a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid via a Mannich reaction is one such example, aiming to combine the properties of both molecules. mdpi.com

Use of Linkers: The choice of a linker to connect the quinolinol moiety to another molecule is crucial. Flexible or rigid linkers can influence the spatial orientation and binding affinity of the hybrid compound to its biological targets. rsc.orgsemanticscholar.org

Various synthetic methods are employed to create these advanced derivatives, including classical pathways like the Skraup and Friedländer syntheses, as well as modern cross-coupling reactions. frontiersin.orgrroij.com These techniques allow for the precise introduction of different functional groups onto the quinoline ring system. frontiersin.org

Table 1: Examples of Rational Design Strategies for Quinolinol Derivatives

StrategyExample PharmacophoreDesired OutcomeSynthetic ApproachReference
Scaffold Hybridization Pyridine RingEnhanced receptor selectivity and metabolic stabilityIntegration of pyridine and quinoline structural elements mdpi.com
Drug Conjugation CiprofloxacinCombined antibacterial and chelating propertiesMannich reaction mdpi.com
Polyamine Conjugation Linear PolyaminesEnhanced iron chelation for antiproliferative activityLinking 8-HQ scaffold to polyamine vectors rroij.com
Amino Acid Conjugation FluoroprolineCreation of novel amide hybridsAmide bond formation frontiersin.org

Development of Chemical Probes and Tool Compounds Based on 8-Chloro-6-methyl-2-phenyl-4-quinolinol

The intrinsic properties of the quinolinol scaffold, particularly its ability to act as a chelating agent and its potential for fluorescence, make it an excellent foundation for developing chemical probes and tool compounds. mdpi.comnih.gov These tools are invaluable for studying biological systems, detecting specific analytes, and identifying new drug targets. Quinoline-based fluorescent sensors are designed to exhibit changes in their optical properties, such as fluorescence enhancement or a colorimetric shift, upon binding to a specific target. rsc.org

Derivatives of 8-hydroxyquinoline (B1678124) are widely used as fluorescent chemosensors for detecting metal ions. nih.gov The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinolinol restricts intramolecular rotation and enhances fluorescence emission. semanticscholar.org These probes have been developed for the selective detection of various ions, including Zn²⁺ and Cu²⁺, in both environmental and biological samples. rsc.orgrsc.orgbohrium.com The development of such probes based on the this compound structure could provide tools with unique selectivity and sensitivity profiles.

The design principles for these probes often involve:

A Fluorophore: The quinoline ring itself serves as the core fluorescent component. semanticscholar.orgmdpi.com

A Recognition Site (Receptor): The hydroxyl and nitrogen atoms of the quinolinol provide a binding site for metal ions. mdpi.com

A Spacer: In more complex probes, a linker can connect the quinoline fluorophore to other recognition units. rsc.orgsemanticscholar.org

Table 2: Quinolinol-Based Chemical Probes and Their Applications

Probe TypeTarget AnalytePrinciple of DetectionDetection LimitApplicationReference
Fluorescent Sensor Copper Ions (Cu²⁺/Cu⁺)Fluorescence enhancement and colorimetric shift1.03 μMReal-time monitoring in aqueous media rsc.org
Fluorescent Sensor Zinc Ions (Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)5-10 ppbDetection in aqueous medium rsc.orgsemanticscholar.org
Fluorescent Probe Zinc Ions (Zn²⁺)"Turn-on" fluorescence response4.99 μMBioimaging in zebrafish bohrium.com
Histamine Receptor Blocker Histamine H₂ ReceptorCompetitive antagonismN/AScreening for new receptor antagonists acs.org

Integration of Artificial Intelligence and Machine Learning in Quinolinol Drug Discovery

The landscape of drug discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools offer the potential to dramatically reduce the time and cost associated with developing new drugs by analyzing vast datasets to identify patterns and make predictions. nih.govyoutube.com In the context of quinolinol research, AI and ML can be applied across the entire discovery pipeline, from target identification to lead optimization.

Key applications of AI/ML in quinolinol drug discovery include:

Virtual Screening: AI algorithms can screen massive virtual libraries of quinoline derivatives to identify compounds that are most likely to bind to a specific biological target. nih.gov This helps prioritize which compounds to synthesize and test in the lab.

De Novo Drug Design: Generative AI models can design entirely new molecules, including novel quinolinol derivatives, that have never been seen before. stanford.edu These models can be trained to generate compounds with specific desired properties, such as high potency and low predicted toxicity. stanford.edu

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of quinolinol derivatives, such as their solubility, bioavailability, and potential toxicity, based on their chemical structure. nih.gov This allows researchers to focus on candidates with a higher probability of success. nih.gov

Structure-Activity Relationship (SAR) Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) use computational models to understand how specific structural features of quinoline derivatives influence their biological activity, guiding the design of more potent compounds. mdpi.com

While AI holds immense promise, challenges remain, such as the need for large, high-quality datasets for training and the "black box" nature of some complex models. youtube.com However, the successful application of these technologies is expected to accelerate the discovery of next-generation quinolinol-based therapeutics. researchgate.net

Table 3: Applications of AI/ML in the Quinolinol Drug Discovery Pipeline

Discovery PhaseAI/ML TechniqueSpecific ApplicationPotential ImpactReference
Target Identification Language Models (LMs)Analyzing scientific literature to identify novel drug targetsAccelerating the initial stages of research researchgate.net
Hit Identification Virtual ScreeningScreening large compound libraries against a target proteinReducing the number of compounds for physical screening nih.gov
Lead Generation Generative AI (e.g., SyntheMol)Designing novel quinolinol structures with desired propertiesExploring new areas of chemical space stanford.edu
Lead Optimization 3D-QSAR, ML ModelsPredicting ADMET properties and guiding structural modificationsImproving drug-like properties and reducing late-stage failures nih.govmdpi.com

Applications in Chemical Biology beyond Therapeutic Agents

While the therapeutic potential of quinolinol derivatives is a major focus, their unique chemical properties also lend themselves to a variety of applications in chemical biology and other fields beyond human medicine. The versatility of the quinoline scaffold allows for its use as a core structure in developing agents for agriculture and as tools for biological research. acs.org

Agricultural Chemicals: Quinoline derivatives have been successfully developed as pesticides. Their biological activity against fungi, bacteria, and insects makes them valuable scaffolds for creating new crop protection agents. acs.org Research in this area focuses on synthesizing novel quinoline compounds and evaluating their structure-activity relationships (SAR) to develop effective and selective fungicides, herbicides, and insecticides. acs.org

Bioimaging: As discussed previously, the fluorescent properties of many quinolinol derivatives make them excellent candidates for bioimaging probes. rsc.org These probes can be used to visualize and track the distribution of specific molecules, such as metal ions, within living cells and organisms like zebrafish, providing insights into complex biological processes without therapeutic intervention. rsc.orgbohrium.com

Biosensors: The ability of quinolinols to selectively bind to certain analytes allows for their incorporation into biosensing platforms. rsc.org For example, paper strips fabricated with a quinoline-based probe have been used for the on-site detection of cuprous ions, demonstrating a practical application for real-world sample analysis. rsc.org

These non-therapeutic applications highlight the broad utility of the quinoline chemical framework and suggest that derivatives of this compound could be adapted for similar purposes.

Addressing Challenges and Identifying Opportunities in Quinolinol Research

Despite the vast potential of quinolinol derivatives, several challenges must be addressed to translate laboratory findings into practical applications. Concurrently, these challenges create new opportunities for innovation in synthetic chemistry and drug discovery.

Challenges:

Drug Resistance: The emergence of resistance to existing drugs is a major hurdle, particularly in the fields of infectious disease and oncology. This necessitates the development of novel quinolinol derivatives that can overcome established resistance mechanisms.

Optimizing Drug-Like Properties: Achieving a balance between high potency, selectivity, and favorable pharmacokinetic properties (e.g., solubility, metabolic stability) is a persistent challenge. Modifications to the quinoline scaffold can improve one property at the expense of another, requiring careful molecular design. researchgate.net

Safety and Toxicity: While effective, some quinoline-based compounds can have safety concerns or off-target effects that limit their therapeutic use. mdpi.com Thorough toxicity evaluations are crucial for the development of safe and effective agents. researchgate.net

Opportunities:

New Synthetic Methodologies: Advances in synthetic chemistry, including cascade reactions and bioconjugation, provide opportunities to create diverse libraries of quinolinol compounds more efficiently, accelerating the discovery process.

Computational and AI-Driven Design: The increasing sophistication of AI and computational tools allows researchers to navigate complex chemical space, predict properties with greater accuracy, and design novel quinolinols with optimized profiles, helping to overcome challenges in drug design.

Exploring New Biological Targets: The versatility of the quinoline scaffold allows it to be adapted to target a wide range of proteins and pathways. There is an opportunity to design derivatives that act on newly identified biological targets implicated in disease. researchgate.net

Microbiome Interactions: Recent findings highlight the role of the gut microbiome in metabolizing quinoline-based compounds. This presents an opportunity to design drugs that are activated by specific microbial enzymes or to develop formulations that enhance bioavailability. mdpi.com

Advancing quinoline-based research through a collaborative framework that integrates synthetic chemistry, computational science, and biology will be crucial for realizing the full potential of this important class of compounds. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 8-Chloro-6-methyl-2-phenyl-4-quinolinol, and how can purity be optimized?

The synthesis typically involves cyclization of substituted aniline precursors with ketones or aldehydes under acidic or basic conditions. For example, heating 4-hydroxyquinolin-2(1H)-one derivatives with potassium carbonate and benzyl halides in DMF, followed by crystallization, is a validated approach for analogous quinoline derivatives . Purity optimization may include solvent selection based on solubility profiles (e.g., ethanol or DMSO for recrystallization) and chromatographic purification using silica gel .

Q. How can the molecular structure of this compound be confirmed?

Techniques such as single-crystal X-ray diffraction are critical. For related quinoline derivatives, X-ray studies revealed bond angles (e.g., C12–N2–C20 = 116.71°) and intermolecular interactions (e.g., C–H···Cl hydrogen bonds), confirming stereoelectronic effects . Additionally, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate substituent positions and molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

Standard protocols include:

  • Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays to assess bactericidal kinetics.
  • Comparative analysis with structurally similar compounds (e.g., 8-Chloro-2-phenylquinolin-4-ol) to evaluate substituent effects on activity .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine at C8 vs. C6) influence bioactivity in quinoline derivatives?

Structural comparisons show that chlorine at position 6 enhances antimicrobial activity, while position 8 substitutions correlate with anticancer effects. For example, 6-chloro-2-phenylquinolin-4-ol exhibited stronger inhibition of Candida albicans compared to its positional isomer . Computational docking studies can further elucidate steric and electronic interactions with target enzymes (e.g., cytochrome P450) .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from solvent polarity or crystallinity. For instance, solubility in DMSO vs. ethanol can vary by >50% due to hydrogen-bonding capacity. Stability studies under controlled humidity and temperature (e.g., 25°C vs. 40°C) are recommended. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide degradation profiles .

Q. How can reaction mechanisms for its chemical transformations (e.g., oxidation or alkylation) be elucidated?

Mechanistic studies require:

  • Isotopic labeling (e.g., ¹⁸O in oxidation reactions with KMnO₄).
  • Trapping intermediates via low-temperature NMR.
  • Computational modeling (DFT) to map energy barriers for steps like electrophilic substitution at the quinoline C4 position .

Q. What advanced techniques characterize its solid-state interactions for drug formulation?

  • Powder X-ray diffraction (PXRD) to assess polymorphism.
  • Dynamic vapor sorption (DVS) for hygroscopicity analysis.
  • Solid-state NMR to study hydrogen-bonding networks, as seen in related compounds with π-stacking interactions (e.g., C28···C21 = 3.313 Å) .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may stem from assay conditions (e.g., pH, serum protein binding). Standardize protocols using CLSI guidelines .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance metabolic stability, guided by QSAR models .
  • Crystallography : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to avoid twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.